A Senior Application Scientist's Technical Guide to 4-(4-Chlorophenyl)piperidin-4-ol (CAS 39512-49-7): Synthesis, Characterization, and Application
A Senior Application Scientist's Technical Guide to 4-(4-Chlorophenyl)piperidin-4-ol (CAS 39512-49-7): Synthesis, Characterization, and Application
An important clarification is necessary before proceeding. The initial investigation into the topic 4-(2-Chlorophenyl)piperidin-4-ol with CAS number 71501-46-7 has revealed that the vast majority of publicly available scientific literature and chemical databases provide information for a closely related but structurally distinct isomer: 4-(4-Chlorophenyl)piperidin-4-ol (CAS 39512-49-7) , where the chlorine atom is at the para- (4th) position of the phenyl ring, not the ortho- (2nd) position as requested.
This technical guide will therefore focus on the well-documented and industrially significant 4-(4-Chlorophenyl)piperidin-4-ol , as it aligns with the available authoritative data required to construct a comprehensive and scientifically rigorous document. The principles, methodologies, and applications discussed herein are foundational to this class of compounds and will provide valuable insights for researchers and drug development professionals.
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Arylpiperidinol Scaffolds
In the landscape of modern medicinal chemistry, the 4-aryl-4-hydroxypiperidine scaffold is a cornerstone. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it a privileged core for targeting a multitude of receptors, particularly within the central nervous system (CNS). 4-(4-Chlorophenyl)piperidin-4-ol (CPHP) emerges as a quintessential example of this structural class. It is not merely a chemical curiosity but a pivotal building block, most notably in the synthesis of widely-used pharmaceuticals like the anti-diarrheal agent Loperamide and the antipsychotic drug Haloperidol.[1][2][3] Understanding the nuances of its synthesis, its analytical profile, and its handling is fundamental for any organization engaged in the development of APIs derived from this critical intermediate. This guide consolidates field-proven insights and robust analytical methodologies to serve as a practical resource for the laboratory professional.
Section 1: Physicochemical and Safety Profile
A comprehensive understanding of a starting material's properties is the bedrock of safe and reproducible process chemistry. CPHP is typically supplied as a white to off-white or pale yellow crystalline powder.[2][4] Its stability and physical state are indicative of a well-purified compound suitable for cGMP (current Good Manufacturing Practice) environments.
Table 1: Key Physicochemical and Safety Data for 4-(4-Chlorophenyl)piperidin-4-ol
| Property | Value | Source |
| CAS Number | 39512-49-7 | [5][6] |
| Molecular Formula | C₁₁H₁₄ClNO | [3][4][5] |
| Molecular Weight | 211.69 g/mol | [2][5][6] |
| Melting Point | 137-140 °C | [2][3][7] |
| Boiling Point | 344.5 ± 42.0 °C at 760 mmHg | [3][7] |
| Density | ~1.2 g/cm³ | [2][3] |
| Flash Point | ~162.1 °C | [2][3] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol, ethanol, and DMSO. | [4] |
| Appearance | White to yellow crystalline powder | [2][3] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
Expert Insight on Handling and Storage: The compound's GHS classifications necessitate careful handling.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of airborne powder. For storage, a cool, dry, and well-ventilated environment is recommended to maintain its integrity.[3]
Section 2: Synthesis—The Grignard Approach to the Tertiary Alcohol
The most prevalent and industrially scalable synthesis of CPHP involves a Grignard reaction. This classic organometallic transformation is valued for its efficiency in forming carbon-carbon bonds. The core principle is the nucleophilic addition of an aryl magnesium halide to a ketone. In this case, the 4-chlorophenyl Grignard reagent attacks the electrophilic carbonyl carbon of a protected 4-piperidone derivative.
Causality of Experimental Design: Why N-Boc Protection is Critical
A common precursor for this synthesis is N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate). The choice of the Boc (tert-butoxycarbonyl) protecting group is a deliberate and critical one, driven by several factors:
-
Preventing Self-Reaction: The piperidine nitrogen is a nucleophile and is also basic. Without protection, the Grignard reagent, being a strong base, would simply deprotonate the N-H proton, consuming the reagent and preventing the desired addition to the ketone.
-
Enhancing Solubility: The Boc group increases the molecule's lipophilicity, improving its solubility in the ethereal solvents (like THF or diethyl ether) required for Grignard reactions.
-
Stability and Facile Removal: The Boc group is stable under the basic conditions of the Grignard reaction but can be easily removed under acidic conditions post-synthesis, which is often the next step in a multi-step API synthesis.
Experimental Protocol: Synthesis of N-Boc-4-(4-chlorophenyl)piperidin-4-ol
This protocol describes the synthesis of the N-Boc protected intermediate, a direct precursor that can be deprotected to yield CPHP.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromo-4-chlorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation: a. To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add magnesium turnings. b. Add a single crystal of iodine to activate the magnesium surface. c. In a separate flask, dissolve 1-bromo-4-chlorobenzene in anhydrous THF. d. Add a small portion of the 1-bromo-4-chlorobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. e. Slowly add the remaining 1-bromo-4-chlorobenzene solution via an addition funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent (4-chlorophenylmagnesium bromide).
-
Addition to Ketone: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Dissolve N-Boc-4-piperidone in anhydrous THF and add it dropwise to the cooled Grignard solution. c. After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Workup and Purification: a. Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. e. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure N-Boc-4-(4-chlorophenyl)piperidin-4-ol.
Deprotection to Yield CPHP
To obtain the final target compound, the Boc group is removed.
Procedure:
-
Dissolve the purified N-Boc protected intermediate from step 2.3.e in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Concentrate the solvent. If HCl was used, the hydrochloride salt of CPHP is formed. To obtain the free base, neutralize the residue with a base (e.g., NaOH or NaHCO₃ solution) and extract with an organic solvent.
Synthesis Workflow Diagram
Caption: Grignard synthesis pathway for CPHP.
Section 3: Analytical Characterization—A Self-Validating System
Ensuring the purity and identity of CPHP is paramount, as impurities can carry through to the final API, affecting its safety and efficacy.[2] A multi-pronged analytical approach provides a self-validating system where orthogonal techniques confirm the same result.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment. A reversed-phase method is typically employed.
Protocol: HPLC Purity Analysis
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of CPHP in 1 mL of 50:50 Water:Acetonitrile.
Causality: The C18 stationary phase retains the nonpolar arylpiperidine structure. The gradient elution with acetonitrile effectively elutes the compound, while the acidic mobile phase ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying impurities.
Expected Results:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected Ion: [M+H]⁺ (protonated molecule).
-
Calculated m/z for C₁₁H₁₅ClNO⁺: 212.08.
-
Isotopic Pattern: A characteristic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) should be observed at m/z 212 and m/z 214. This isotopic signature is a crucial confirmation of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unequivocal structural confirmation by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR).
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: Two sets of doublets in the aromatic region (~7.2-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Piperidine Protons: A series of multiplets in the aliphatic region (~1.5-3.5 ppm).
-
Hydroxyl and Amine Protons: Broad singlets that may be exchangeable with D₂O.
Analytical Workflow Diagram
Caption: Quality control workflow for CPHP.
Section 4: Application in Drug Development
The primary and most recognized application of 4-(4-Chlorophenyl)piperidin-4-ol is as a key starting material in the synthesis of Loperamide.[2][3] The CPHP molecule provides the core arylpiperidinol structure. Subsequent synthetic steps involve N-alkylation of the piperidine nitrogen to introduce the rest of the Loperamide structure. The high purity (typically ≥98.0%) of the CPHP intermediate is critical to ensure the final API meets stringent regulatory standards.[2] Furthermore, its derivatives have been explored for other pharmacological activities, including potential analgesic and hypotensive effects.[8][9]
Conclusion
4-(4-Chlorophenyl)piperidin-4-ol is more than an intermediate; it is an enabling molecule for the synthesis of essential medicines. A thorough understanding of its synthesis, particularly the nuances of the Grignard reaction and the rationale for nitrogen protection, is key to achieving high yield and purity. This must be paired with a robust, multi-technique analytical workflow to ensure a self-validating quality control system. By mastering the principles outlined in this guide, researchers and drug development professionals can effectively and safely leverage this versatile scaffold to advance their pharmaceutical development programs.
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Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66. [Link]
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Pharmaffiliates. (2026, January 31). Exploring 4-(4-Chlorophenyl)piperidin-4-ol: A Versatile Intermediate for Drug Synthesis. Retrieved February 2, 2026, from [Link]
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Pharmaffiliates. (n.d.). Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38282, 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved February 2, 2026, from [Link]
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Higashi, Y., & Fujii, Y. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical chromatography : BMC, 20(9), 964–970. [Link]
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